molecular formula C18H15N3O B2957872 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 372090-04-5

3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2957872
CAS RN: 372090-04-5
M. Wt: 289.338
InChI Key: QIJNNEZJLQWHQW-UHFFFAOYSA-N
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Description

Pyrimido-indole derivatives are a class of compounds that have been studied for their potential applications in various fields . They are formed through reactions of certain compounds like methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides .


Synthesis Analysis

The synthesis of these derivatives involves reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . In the reaction with isocyanates, 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones are formed that are involved in the alkylation at two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a pyrimido-indole core . Detailed structural analysis would require more specific information or computational chemistry tools.


Chemical Reactions Analysis

The chemical reactions involved in the formation of these derivatives include reactions with isocyanates and isothiocyanates . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones . The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones .

Scientific Research Applications

BET Bromodomain Inhibition

Zhao et al. (2017) conducted a study on the structure-based discovery of compounds containing the 9H-pyrimido[4,5-b]indole moiety, such as 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one. They synthesized a series of small molecules showing high binding affinities to BET proteins and potencies in inhibiting cell growth in acute leukemia cell lines. These findings highlight the potential application of this compound in cancer research, particularly as a BET inhibitor in leukemia and breast cancer models (Zhao et al., 2017).

Reactivity with Indole Analogs

Kurihara et al. (1980) explored the reactions of compounds like ethyl 3-ethoxymethylene-2, 4-dioxovalerate with indole analogs, leading to the formation of pyrimido[1, 2-a]indoles. This study provides insights into the chemical reactivity of pyrimido[5,4-b]indol derivatives and their potential use in synthetic organic chemistry (Kurihara et al., 1980).

Optoelectronic Properties

Irfan et al. (2019) investigated the optoelectronic and charge transfer properties of compounds including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine. The study suggests that derivatives of pyrimido[5,4-b]indol may have potential applications in organic semiconductor devices, highlighting their relevance in materials science (Irfan et al., 2019).

Synthesis of Pyrimido-Indole Derivatives

Shestakov et al. (2009) focused on synthesizing 5H-pyrimido[5,4-b]indole derivatives. This research contributes to the field of heterocyclic chemistry and may be relevant for developing new pharmaceuticals or materials (Shestakov et al., 2009).

Annelation of Pyridine or Pyrimidine into Indole Rings

Molina and Fresneda (1988) examined the creation of pyrimido[4,5-b]indole derivatives through the annelation of pyridine or pyrimidine rings into indole rings. Such research is significant in synthetic chemistry, especially in the development of new heterocyclic compounds (Molina & Fresneda, 1988).

Future Directions

The future directions in the study of these compounds could involve further exploration of their potential applications, optimization of their synthesis, and detailed study of their properties .

properties

IUPAC Name

3-(2-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18-17-16(14-8-4-5-9-15(14)20-17)19-12-21(18)11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJNNEZJLQWHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

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